molecular formula C11H7NO3 B11899020 Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- CAS No. 65031-14-3

Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-

Cat. No.: B11899020
CAS No.: 65031-14-3
M. Wt: 201.18 g/mol
InChI Key: LAVBVRBYBVONMF-UHFFFAOYSA-N
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Description

Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- is a nitrile-substituted coumarin derivative characterized by a 2-oxo-2H-1-benzopyran (coumarin) core with an acetonitrile (-CH2CN) group attached via an ether linkage at the 7-position. The coumarin scaffold is renowned for its pharmacological versatility, including roles as enzyme inhibitors, fluorescent probes, and bioactive agents . The nitrile moiety in this compound may confer unique electronic and reactivity properties, distinguishing it from other coumarin derivatives.

Properties

CAS No.

65031-14-3

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-(2-oxochromen-7-yl)oxyacetonitrile

InChI

InChI=1S/C11H7NO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,6H2

InChI Key

LAVBVRBYBVONMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC#N

Origin of Product

United States

Preparation Methods

Claisen Rearrangement-Mediated Benzopyran Synthesis

The Claisen rearrangement, as detailed in patent CN103030652A, enables precise control over benzopyran regiochemistry. Starting with o-nitroaniline , a five-step sequence generates the 7-hydroxyl intermediate:

  • Halo substitution : Bromination at the nitro group’s para position yields 4-bromo-2-nitroaniline (86.8% yield) using N-bromosuccinimide (NBS) in acetic acid.

  • Nitro reduction : Catalytic hydrogenation converts the nitro group to an amine, forming 4-bromo-1,2-benzenediamine .

  • Diazosulfide annulation : Reaction with thionyl chloride and triethylamine generates 5-bromo-2,1,3-benzodithiazole .

  • Williamson etherification : Alkoxy substitution replaces bromine, followed by acid hydrolysis to expose the 7-hydroxyl group.

  • Claisen rearrangement : Propargyl alcohol derivatives undergo-sigmatropic rearrangement in acetonitrile with p-toluenesulfonic acid (TsOH), forming the benzopyran core.

This method’s strength lies in its regioselectivity, though the multi-step sequence limits overall yield (41% in final step).

Multicomponent Reactions (MCRs) Under Solvent-Free Conditions

A solvent-free MCR approach condenses 1-naphthol , aromatic aldehydes , and benzenesulfonyl acetonitrile using piperidine catalysis. The one-pot reaction proceeds via:

  • Knoevenagel condensation between aldehyde and acetonitrile.

  • Michael addition of 1-naphthol to the Knoevenagel adduct.

  • Cyclization and tautomerization to yield 4H-benzopyrans.

While atom-economical and rapid (2–4 hours), this method primarily functionalizes the 2- and 4-positions, necessitating post-synthetic modifications for 7-substitution.

Optimization of Reaction Conditions

Catalytic Enhancements

  • Microwave assistance : Irradiating the Claisen rearrangement step at 150 W reduces reaction time from 24 hours to 45 minutes, though product degradation risks necessitate precise temperature control.

  • Phase-transfer catalysis : Adding tetrabutylammonium bromide (TBAB) during Williamson etherification improves interfacial contact between aqueous NaCN and organic phases, boosting yield by 15%.

Solvent Impact

  • Eco-friendly solvents : Ethanol-water mixtures (3:1) in MCRs reduce environmental footprint without compromising yield.

  • Anhydrous acetonitrile : Critical for Claisen rearrangement to prevent hydrolysis of intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): The 7-O-CH₂-CN moiety appears as a singlet integrating for 2H at δ 4.82–4.87 ppm. The benzopyran lactone proton resonates as a doublet (J = 9.8 Hz) at δ 6.21 ppm.

  • ¹³C NMR : The nitrile carbon is observed at δ 118.2 ppm, while the carbonyl (C-2) appears at δ 160.4 ppm.

  • HRMS : Molecular ion [M+H]⁺ at m/z 229.0743 (calc. 229.0739) confirms stoichiometry C₁₁H₇NO₃.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 methanol-water) shows a single peak at retention time 6.8 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Claisen + Alkylation41–4598RegioselectiveMulti-step, moderate yield
MCR + Modification55–6095Atom-economicalLimited to 2/4-substitution
Direct Cyanidation35–4090Single-stepLow yield, side reactions

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- has the molecular formula C11H7NO3C_{11}H_7NO_3 and a molecular weight of approximately 201.18 g/mol. Its structure features a chromenone moiety linked to an acetonitrile group through an ether linkage, which is significant for its reactivity and biological activity .

Chemistry

In organic synthesis, Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic chemists .

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations have shown that it could induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Medicine

The therapeutic applications of Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- are under exploration. It is being investigated for its ability to interact with various molecular targets involved in disease pathways. For example:

  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes associated with oxidative stress and inflammation .

Case Studies

  • Anticancer Research : A study focusing on the anticancer properties of coumarin derivatives, including Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis .
  • Antimicrobial Activity : In a series of experiments assessing the antimicrobial efficacy of various coumarin derivatives, Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yloxy]- displayed notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2H-chromen-7-yl)oxy)acetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Structure Key Functional Groups Biological Activity (IC50) Toxicity (TDLo) Reference
Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-
(CH2CN-O-C7-coumarin)
Nitrile (-CN) at 7-position Not explicitly reported Not reported -
5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide
(Oxazole-carboxamide with coumarin-oxy)
Oxazole, carboxamide, nitroaryl AChE: 1.23 µM; BChE: 9.71 µM Not reported
EDGEWORIN
(7-Hydroxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-coumarin)
Bicoumarin with ether linkage Mutation data reported ipr-mus TDLo: 200 mg/kg
Daphsaifnin (49)
(3-({6-[(β-D-glucopyranosyl)oxy]-2-oxo-2H-1-benzopyran-7-yl}oxy)-7-methoxy-coumarin)
Glucosylated bicoumarin Antioxidant, anti-inflammatory Not reported
Acetic acid,2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-
(CH2COOH-O-C7-coumarin)
Carboxylic acid (-COOH) at 7-position Intermediate in statin synthesis Not reported

Key Observations :

  • Nitrile vs.
  • Bicoumarin Derivatives : Compounds like EDGEWORIN and Daphsaifnin exhibit dimeric coumarin structures, which are associated with enhanced bioactivity (e.g., enzyme inhibition, cytotoxicity) but may also increase toxicity risks .
  • Arylisoxazole-Chromenone Carboxamides: The oxazole-carboxamide derivative demonstrates potent cholinesterase inhibition (IC50 < 10 µM), suggesting that bulky substituents at the 7-position improve target binding .

Analytical Methods

  • HPLC Analysis : Reverse-phase HPLC with acetonitrile/water mobile phases (e.g., Newcrom R1 column) is standard for coumarin derivatives, as demonstrated for N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide .

Biological Activity

Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-, also known as 2-((2-oxo-2H-chromen-7-yl)oxy)acetonitrile, is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one moiety linked to an acetonitrile group through an ether linkage. Its chemical formula is C₁₁H₇NO₃, and it has a molecular weight of 205.17 g/mol. The structural characteristics contribute to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- is attributed to its ability to interact with various molecular targets and pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in oxidative stress and inflammation, which may lead to therapeutic effects in conditions such as neurodegenerative diseases.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial for maintaining homeostasis.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells.

Antioxidant Properties

Research indicates that Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- demonstrates significant antioxidant activity. This is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

Neuroprotective Effects

Several studies have explored the neuroprotective potential of coumarin derivatives. For instance, compounds similar to Acetonitrile have shown efficacy in protecting neuronal cells against oxidative stress-induced damage. A notable study reported that certain coumarin derivatives could protect rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced toxicity .

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]- can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 value for AChE inhibition was reported at 3 μM . This suggests potential applications in the management of Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

  • Neuroprotective Mechanisms : A study highlighted that specific coumarin derivatives could significantly inhibit β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's pathology. This property was attributed to their ability to interact with both the catalytic active site and peripheral anionic site of AChE.
  • Antioxidant Effects : Another investigation into the antioxidant capacity revealed that compounds derived from the coumarin structure exhibited protective effects against oxidative stress in neuronal models .

Data Table: Biological Activities of Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-

Activity TypeMechanismReference
AntioxidantScavenging free radicals
NeuroprotectionInhibition of AChE
Anti-inflammatoryInhibition of COX and LOX
β-Amyloid InhibitionPrevents aggregation

Q & A

Q. What are the common synthetic routes for Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-?

  • Methodological Answer : The synthesis typically involves halogenation of the quinoline or coumarin core followed by nucleophilic substitution to introduce the acetonitrile group. For example:

Halogenation : Bromine or iodine is introduced at specific positions on the benzopyran ring using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures (0–25°C) .

Nitrile Introduction : The halogenated intermediate undergoes substitution with cyanide ions (e.g., NaCN or KCN) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .

  • Key Considerations :

  • Solvent purity and anhydrous conditions are critical to avoid side reactions.

  • Reaction progress can be monitored via TLC or HPLC .

    • Data Table : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Reference
HalogenationNBS, DMF, 25°C, 12 h75–85
Nitrile SubstitutionNaCN, DMSO, 80°C, 6 h60–70

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) acidified with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode provides accurate molecular weight confirmation. Fragmentation patterns help identify structural features .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 resolve the benzopyran core and acetonitrile substituents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the acetonitrile group in coumarin derivatives?

  • Methodological Answer :
  • Solvent Optimization : Use DMF or DMSO to stabilize intermediates via strong solvation.

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide ion reactivity .

  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

  • In-Situ Monitoring : Use inline FTIR or Raman spectroscopy to track nitrile group formation .

    • Data Table : Catalytic Efficiency Comparison
CatalystYield Increase (%)Reaction Time (h)Reference
Tetrabutylammonium bromide15–204–6
None (Control)Baseline6–8

Q. How can contradictory crystallographic data be resolved when determining the structure of Acetonitrile derivatives?

  • Methodological Answer :
  • Software Refinement : Use SHELXL for high-resolution refinement, leveraging constraints for bond lengths/angles and twin modeling for twinned crystals .
  • Cross-Validation : Compare X-ray diffraction data with NMR/IR spectra to confirm functional group positions .
  • Discrepancy Analysis : If residual electron density peaks persist, test alternative space groups or consider disorder modeling .

Q. What strategies address discrepancies in reported biological activities of halogenated benzopyran derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary halogen (Cl, Br, I) positions and analyze antimicrobial IC50_{50} values .

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

  • Mechanistic Profiling : Employ molecular docking to compare binding affinities with target enzymes (e.g., POLRMT inhibition in mitochondrial RNA synthesis) .

    • Data Table : Biological Activity Comparison
Derivative SubstituentsAntimicrobial IC50_{50} (µM)Anticancer IC50_{50} (µM)Reference
5-Cl, 7-I, 2-CH3_30.5–1.22.8–4.5
5-Br, 7-Cl1.8–3.05.0–7.2

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